3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one
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Overview
Description
The compound is a complex organic molecule. It contains functional groups such as dimethoxyphenyl and indazolone, which are commonly found in various pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve multi-step sequences starting from simpler molecules. For instance, the cyclization reaction between curcuminoid and hydrazine in refluxing glacial acetic acid has been used to produce related compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability studies . These studies often involve the use of density functional theory (DFT) and other computational chemistry methods.Chemical Reactions Analysis
The chemical reactions of similar compounds often involve catalysis by enzymes like lignin peroxidase (LiP), which can catalyze the C–C cleavage of a propenyl side chain .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, some compounds may be hazardous and require careful handling . Others may have specific boiling points, flash points, and other characteristics .Scientific Research Applications
Anti-inflammatory and Antimicrobial Applications
The synthesis of derivatives closely related to the specified compound has been shown to exhibit significant anti-inflammatory activity. For instance, Labanauskas et al. (2001) synthesized new 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole, which demonstrated anti-inflammatory properties. This suggests that modifications of the core structure of 3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one could lead to potential anti-inflammatory agents (Labanauskas et al., 2001).
Additionally, derivatives of 3,4-dimethoxyphenyl compounds have been explored for their antimicrobial effects. For example, Keche et al. (2012) investigated a series of novel 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, finding promising anti-inflammatory and antimicrobial activities (Keche et al., 2012).
Anticancer Activity
Compounds within this family, especially those modified with dimethoxy and trimethoxy groups, have shown potent cytotoxic effects against cancerous liver cells. A study by Abolhasani et al. (2020) demonstrated that dimethoxy and trimethoxy indanonic spiroisoxazoline compounds exhibited significant cytotoxicity effects against HepG2 cancerous liver cell line, comparable to known anti-liver cancer drugs (Abolhasani et al., 2020).
Material Science Applications
In the realm of material science, derivatives of 3,4-dimethoxyphenyl compounds have been investigated for their potential in creating novel materials. Yamanaka et al. (2000) explored the synthesis of hyperbranched aromatic polyimides from monomers starting with 3,5-dimethoxyphenol, indicating the utility of such structures in developing new polymeric materials (Yamanaka et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-24-17-11-16(14-7-5-4-6-8-14)12-18(25)21(17)22(23-24)15-9-10-19(26-2)20(13-15)27-3/h4-10,13,16H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNDENPWEVLRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CC(C2)C3=CC=CC=C3)C(=N1)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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